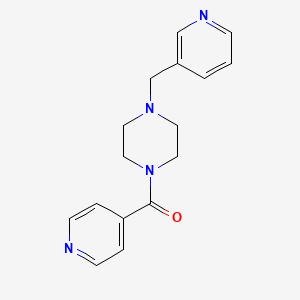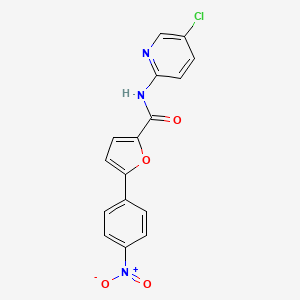![molecular formula C13H11N3S2 B5719119 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine, also known as MTT, is a chemical compound that has been widely used in scientific research due to its unique properties. MTT is a thiazolyl blue tetrazolium bromide, which is a yellowish-green powder that is soluble in water and ethanol. This compound has been used in various studies to assess cell viability and cytotoxicity, as well as to investigate the mechanism of action of different compounds.
作用机制
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is converted into formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This mechanism is the basis for the this compound assay, which is widely used to assess cell viability and cytotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on living cells. It is not metabolized by cells and does not interfere with cellular processes. This makes it a safe and reliable tool for assessing cell viability and cytotoxicity.
实验室实验的优点和局限性
One of the main advantages of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is its ease of use and reliability. The this compound assay is a simple and cost-effective method for assessing cell viability and cytotoxicity. It is also highly sensitive and can detect changes in cell viability at low concentrations of compounds.
However, there are some limitations to the use of this compound. The assay is not suitable for assessing cell proliferation, as it measures only metabolic activity. In addition, the assay is not suitable for use with all cell types, and the results can be affected by factors such as pH and temperature.
未来方向
There are many potential future directions for the use of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine in scientific research. One area of interest is the development of new assays and methods for using this compound to assess cell viability and cytotoxicity. Another area of interest is the use of this compound in combination with other assays and techniques to gain a more comprehensive understanding of cellular processes.
Overall, this compound is a valuable tool for scientific research, with a wide range of applications in drug discovery, toxicology, and other fields. Its unique properties make it a reliable and safe method for assessing cell viability and cytotoxicity, and its potential for future research is promising.
合成方法
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine can be synthesized by reacting 2-thienyl isothiocyanate with 2-amino-6-methylpyridine in the presence of a base, followed by reaction with thiosemicarbazide and bromine. The resulting compound is then treated with sodium hydroxide to obtain this compound as a yellowish-green powder.
科学研究应用
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine has been widely used in scientific research as a tool for assessing cell viability and cytotoxicity. It is commonly used in assays such as the this compound assay, which is a colorimetric assay that measures the metabolic activity of cells. This assay is widely used in drug discovery and toxicology studies to evaluate the efficacy and safety of different compounds.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-9-4-2-6-12(14-9)16-13-15-10(8-18-13)11-5-3-7-17-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGUUFOOMYNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
